
6,7,8-trimethoxy-2-(1H-pyrrol-2-yl)-3,4-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7,8-trimethoxy-2-(1H-pyrrol-2-yl)-3,4-dihydroquinazolin-4-one is a small-molecule compound known for its potential applications in various scientific fields. This compound has garnered attention due to its unique chemical structure and promising biological activities.
Analyse Chemischer Reaktionen
6,7,8-trimethoxy-2-(1H-pyrrol-2-yl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may utilize reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has been studied for its potential applications in several scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, 6,7,8-trimethoxy-2-(1H-pyrrol-2-yl)-3,4-dihydroquinazolin-4-one has shown promise as an inhibitor of certain biological pathways, making it a candidate for drug development. Specifically, it has been investigated for its ability to suppress the reactivation of latent HIV-1-infected cells by enhancing the proteasomal degradation of the viral Tat protein and inhibiting the activity of the FACT protein complex .
Wirkmechanismus
The mechanism of action of 6,7,8-trimethoxy-2-(1H-pyrrol-2-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. In the context of HIV-1 inhibition, the compound enhances the proteasomal degradation of the viral Tat protein, thereby reducing the reactivation of latent HIV-1-infected cells. Additionally, it inhibits the activity of the facilitated chromatin transcription (FACT) protein complex, further contributing to its antiviral effects .
Vergleich Mit ähnlichen Verbindungen
6,7,8-trimethoxy-2-(1H-pyrrol-2-yl)-3,4-dihydroquinazolin-4-one can be compared to other similar compounds in terms of its chemical structure and biological activities. Similar compounds include other quinazolinone derivatives, which also exhibit various biological activities. this compound is unique due to its specific ability to target the Tat protein and FACT complex, making it a promising candidate for HIV-1 inhibition .
Eigenschaften
Molekularformel |
C15H15N3O4 |
|---|---|
Molekulargewicht |
301.30 g/mol |
IUPAC-Name |
6,7,8-trimethoxy-2-(1H-pyrrol-2-yl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H15N3O4/c1-20-10-7-8-11(13(22-3)12(10)21-2)17-14(18-15(8)19)9-5-4-6-16-9/h4-7,16H,1-3H3,(H,17,18,19) |
InChI-Schlüssel |
ROHDYHBGUYAYLU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C2C(=C1)C(=O)NC(=N2)C3=CC=CN3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


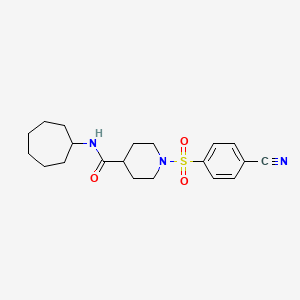
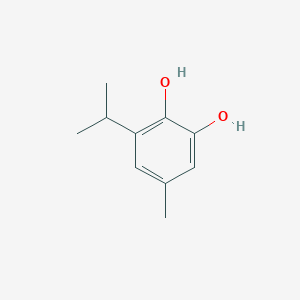
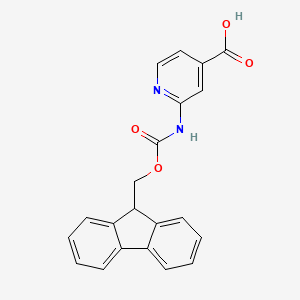
![[4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride](/img/structure/B13579575.png)
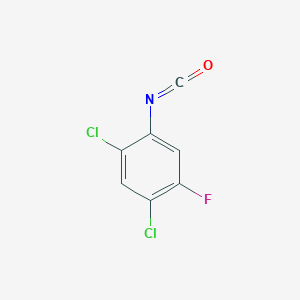
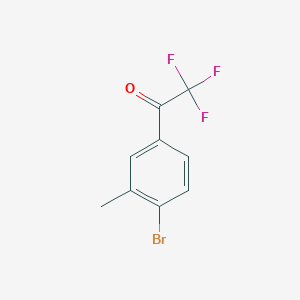


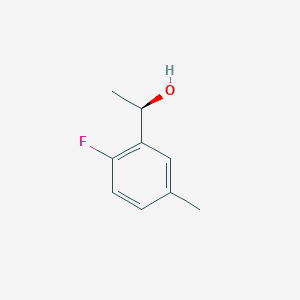
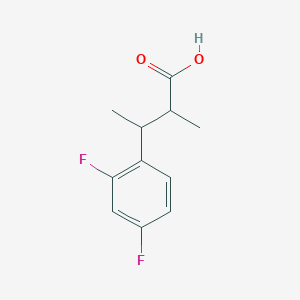
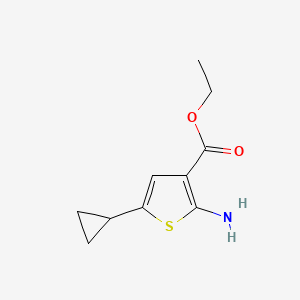
![4-cyano-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B13579625.png)
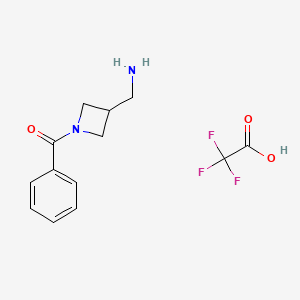
![1-(1-(benzo[d][1,3]dioxole-6-carbonyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13579648.png)
